molecular formula C5H5Li B099522 Cyclopentadienyllithium CAS No. 16733-97-4

Cyclopentadienyllithium

Cat. No. B099522
CAS RN: 16733-97-4
M. Wt: 72.1 g/mol
InChI Key: CSOHRTAOCDVTQU-UHFFFAOYSA-N
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Description

Cyclopentadienyl-alkalimetal compounds, including cyclopentadienyllithium, are some of the earliest organometallic compounds synthesized. They have been extensively studied, revealing structures that typically consist of unsolvated or solvated polymer chains or solvated monomers. Recent developments in the structural chemistry of these compounds have led to the discovery of oligomeric species and anionic metallocene sandwich complexes, which have expanded our understanding of the bonding in Cp-alkalimetal compounds .

Synthesis Analysis

The synthesis of cyclopentadienyl complexes has been achieved through various methods. For instance, barium cyclopentadienyl complexes have been prepared and characterized, providing insights into the synthesis of related compounds. These complexes exhibit properties such as sublimation under reduced pressure and volatility at atmospheric pressure, which are relevant for applications like atomic layer deposition (ALD) . Additionally, the synthesis of cyclopentadienyl complexes with group 6 elements has been reported, focusing on compounds with metal–metal triple bonds . The synthesis of specific cyclopentadienyl complexes, such as those with cobalt, has also been described, demonstrating the versatility of these compounds in forming organometallic derivatives .

Molecular Structure Analysis

The molecular structures of cyclopentadienyl complexes have been elucidated using X-ray crystallography. For example, the structure of cyclopentadienyl(1,4-dimethyl-1,4-dibora-2,5-cyclohexadiene)cobalt has been determined, revealing the coordination of the metal atom with the cyclohexadiene ring and the bending of boron atoms away from the metal . Similarly, the structures of cycloheptatrienyl tantalum "mixed-sandwich" compounds have been analyzed, showing planar and parallel rings with varying Ta-C distances that reflect the strength of bonding .

Chemical Reactions Analysis

Cyclopentadienyl complexes participate in various chemical reactions, which are often influenced by the nature of the metal center and the ligands involved. For instance, the designed cyclopentadienyl ligand with C2 symmetry has been used in enantioselective titanocene-catalyzed hydrogenations of alkenes, demonstrating the potential of these complexes in catalysis . The reactivity of cyclopentadienyltin(II) compounds has also been studied, suggesting that the cyclopentadienyl group can occupy multiple coordination sites due to the donation of π electron density .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentadienyl complexes are diverse and depend on their specific structures. The crystal and molecular structure of cyclopentadienyltin(II) chloride, for example, reveals unsymmetrical tin-chlorine bridges and the bonding of the cyclopentadienyl group . The tris(cyclopentadienyl)phenyl complex of neodymium has been synthesized and characterized, showing a distorted tetrahedral arrangement around the neodymium atom . Additionally, the structure of cyclopentadienyldinitrosylchromium chloride has been determined, highlighting the double-bond character of Cr–N bonds and the non-linearity of CrNO groupings . Oligomeric chain structures of substituted (dialkylaminomethyl)cyclopentadienyllithium compounds have been characterized, revealing different involvement of internal amino donor ligands in the solid state .

Scientific Research Applications

1. Solid-State NMR Spectroscopy

Cyclopentadienyllithium complexes have been extensively studied using solid-state 7Li NMR spectroscopy. This research reveals that the chemical shifts in these complexes provide insights into their structural forms, such as contact ion pairs, solvent-separated ion pairs, sandwich structures, or polymeric materials. The shifts are influenced by the aromatic anion's ring current, and the quadrupolar coupling constant χ, which depends on the number and type of donor atoms in the ligand, is a critical factor in understanding the solvation of the lithium cation (Johnels, Boman, & Edlund, 1998).

2. Synthesis of Novel Cyclopentadienyl Metal Complexes

Cyclopentadienyl metal complexes are important due to their unique structures and functional activities. Research in this area led to the synthesis and characterization of new cyclopentadienyl (Cp) metal complexes, which demonstrated unique and complex molecular structures (Sawamura, Iikura, & Nakamura, 1996).

3. Applications in Asymmetric Catalysis

Chiral derivatives of cyclopentadienyl ligands have shown significant potential in asymmetric catalysis. These ligands offer a comparative analysis of available ligand families, their complexation chemistry, and their application in catalytic enantioselective reactions (Newton, Kossler, & Cramer, 2016).

4. Development of Hybrid Scorpionate/Cyclopentadienyl Ligands

Innovative methods have been developed for preparing hybrid scorpionate/cyclopentadienyllithium compounds. These compounds represent a new class of tridentate ligands, useful for introducing the ligand into transition metal complexes (Otero et al., 2004).

5. Studies on Chemical Kinetics of Oxidation

The cyclopentadiene/cyclopentadienyl system is crucial in the oxidation chemistry of aromatic fuel components. Research has explored the chemical kinetics of cyclopentadiene oxidation, particularly relevant to combustion applications. This includes studies on the oxidation reactions of the cyclopentadienyl radical with various oxidizers (Robinson & Lindstedt, 2011).

Future Directions

While specific future directions for Cyclopentadienyllithium were not found in the search results, it’s clear that this compound plays a significant role in the synthesis of metallocenes and half-sandwich complexes of transition metals . This suggests that it will continue to be an important reagent in organometallic chemistry.

properties

IUPAC Name

lithium;cyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOHRTAOCDVTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C=CC=[C-]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555241
Record name Lithium cyclopenta-1,3-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium cyclopentadienide

CAS RN

16733-97-4
Record name Lithium cyclopenta-1,3-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
672
Citations
S Alexandratos, A Streitwieser Jr… - Journal of the American …, 1976 - ACS Publications
Calculations were carried out on cyclopentadienyllithium with minimum and double f basis sets. The potential curve of the Li over the cyclopentadienyl ring was mapped out with the …
Number of citations: 79 pubs.acs.org
WJ Linn, WH Sharkey - Journal of the American Chemical Society, 1957 - ACS Publications
Cyclopentadienyllithium has been shown to react with … For such a study we chose to use cyclopentadienyllithium which … of the reaction of cyclopentadienyllithium with benzoyl chloride. …
Number of citations: 86 pubs.acs.org
C Fernández‐Cortabitarte, F García… - Angewandte …, 2007 - Wiley Online Library
Main-group cyclopentadienyl compounds are typically far more ionic than their transition-metal relatives.[1–3] This difference is apparent not only in their reactivity patterns but also, in …
Number of citations: 19 onlinelibrary.wiley.com
K Kunz, J Pflug, A Bertuleit, R Fröhlich… - …, 2000 - ACS Publications
Treatment of 6-dimethylaminofulvene (8) with propynyllithium (9a) results in a clean nucleophilic addition at the electrophilic fulvene carbon atom C6 to yield the substituted lithium …
Number of citations: 24 pubs.acs.org
D Johnels, A Boman, U Edlund - Magnetic resonance in …, 1998 - Wiley Online Library
Eighteen cyclopentadienyllithium complexes were studied by solid‐state 7 Li NMR spectroscopy. It is shown that the chemical shift gives information on the type of complex, ie whether …
KC Waterman, A Streitwieser Jr - Journal of the American …, 1984 - ACS Publications
An ab initio SCF MO study is presented of the out-of-plane bending of hydrogens in cyclopentadienyllithium. The effects of basis sets of varying size and possiblesuperposition errors …
Number of citations: 49 pubs.acs.org
L Summers, RH Uloth, A Holmes - Journal of the American …, 1955 - ACS Publications
… prepared from titanium tetrachloride and cyclopentadienyllithium. The latter was … The yield of cyclopentadienyllithium was … , final volume about 4000 ml.) of cyclopentadienyllithium was …
Number of citations: 113 pubs.acs.org
RE Dinnebier, U Behrens, F Olbrich - Organometallics, 1997 - ACS Publications
The structures of MCp (M = Li, Na, K; Cp = cyclopentadienyl), some of the most important precursors in synthetic organometallic chemistry, have been investigated. All three compounds …
Number of citations: 210 pubs.acs.org
G Fraenkel, X Chen, A Chow… - The Journal of Organic …, 2005 - ACS Publications
… In the study reported herein, we have investigated the possible operation of such effects among internally coordinated cyclopentadienyllithium compounds. Changing the length of the …
Number of citations: 10 pubs.acs.org
MS Blais, MD Rausch - Journal of organometallic chemistry, 1995 - Elsevier
… Scheme 1 shows the products obtained using substituted cyclopentadienyllithium reagents and gives the yields for the various reactions. In general, the more thermally sensitive or …
Number of citations: 23 www.sciencedirect.com

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